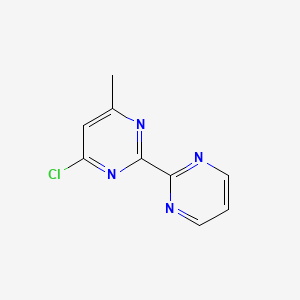

4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine

説明

4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine is a trisubstituted pyrimidine derivative featuring a chlorine atom at position 4, a methyl group at position 6, and a pyrimidin-2-yl substituent at position 2. This compound is of significant interest in medicinal chemistry due to the pyrimidine scaffold's prevalence in bioactive molecules, particularly as kinase inhibitors or allosteric modulators . Its structural complexity allows for diverse interactions, such as hydrogen bonding and π-stacking, which are critical for target binding .

特性

IUPAC Name |

4-chloro-6-methyl-2-pyrimidin-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN4/c1-6-5-7(10)14-9(13-6)8-11-3-2-4-12-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRZLGUVRPSCRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=NC=CC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with pyrimidine-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

化学反応の分析

Types of Reactions

4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 4 can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while oxidation reactions can produce pyrimidine N-oxides .

科学的研究の応用

Pharmacological Applications

1.1 Antagonism of Serotonin Receptors

Research has indicated that derivatives of pyrimidine compounds, including 4-chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine, exhibit pharmacological properties as selective antagonists for serotonin receptors, particularly the 5HT2B subtype. These compounds are being explored for their potential in treating various psychiatric and neurological disorders by modulating serotonin signaling pathways . The ability to selectively inhibit specific receptor subtypes suggests a promising avenue for developing targeted therapies with fewer side effects.

1.2 Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, compounds structurally related to 4-chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The IC50 values for some derivatives were comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as therapeutic agents in managing inflammatory diseases .

Structure–Activity Relationship Studies

Understanding the structure–activity relationships (SAR) of pyrimidine derivatives is crucial for optimizing their biological activity. Studies have shown that modifications at specific positions on the pyrimidine ring can enhance potency against target enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For example, the introduction of electron-donating groups has been associated with increased anti-inflammatory activity, while certain substitutions can improve binding affinity to target proteins .

Synthesis and Development of Drug Candidates

3.1 Synthetic Pathways

The synthesis of 4-chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. Key synthetic strategies include the use of chlorinating agents and coupling reactions with various functionalized groups to produce desired derivatives .

3.2 Case Studies in Drug Development

Several case studies have documented the development of drug candidates based on pyrimidine scaffolds, including those derived from 4-chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine. For instance, a compound designed as a dual inhibitor of TS and DHFR showed promising results in preclinical trials, highlighting the importance of this compound class in cancer therapy .

Summary of Findings

The applications of 4-chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine span several therapeutic areas:

作用機序

The mechanism of action of 4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine depends on its specific application:

Medicinal Chemistry: The compound can act as an inhibitor of various enzymes and receptors, interfering with critical biological pathways.

Agrochemicals: It can inhibit key enzymes in plants and fungi, disrupting essential metabolic processes and leading to their death.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations at Position 2

4-Chloro-6-methyl-2-(methylthio)pyrimidine (CAS 17119-73-2)

- Structure : The 2-position is substituted with a methylthio (-SMe) group instead of pyrimidin-2-yl.

- Properties :

- Reactivity : The methylthio group is a good leaving group, facilitating nucleophilic substitution reactions, whereas the pyrimidin-2-yl group may stabilize the ring through resonance, reducing reactivity .

4-Chloro-6-methyl-2-phenylpyrimidine (CAS 73576-33-7)

Variations at Position 4 and 6

2,4-Dichloro-6-phenylpyrimidine (CAS 5600-21-5)

- Structure : Additional chlorine at position 2 instead of pyrimidin-2-yl.

- Reactivity: The dichloro-substitution enhances electrophilicity, making it more reactive in cross-coupling reactions compared to the monosubstituted target compound .

4-Chloro-6-(methanesulfonylmethyl)-2-(pyridin-3-yl)pyrimidine (CAS 1610377-09-7)

Heterocyclic and Aliphatic Substituents

4-Chloro-6-methyl-2-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1707667-91-1)

- Structure : Incorporates a pyrrolidine ring fused to the pyrimidine core.

- Biological Relevance : Aliphatic amines like pyrrolidin-1-yl may enhance metabolic stability but reduce π-π stacking interactions compared to aromatic pyrimidin-2-yl .

4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine (CAS 1316226-00-2)

- Structure : A piperidine ring with a sulfonyl group at position 2.

Functional Group Modifications

4-Chloro-6-methyl-2-(4-methylphenyl)-5-(prop-2-yn-1-yl)pyrimidine (CAS 478048-30-5)

- Structure : Propargyl group at position 5 and 4-methylphenyl at position 2.

- Applications : The propargyl group enables click chemistry modifications, a feature absent in the target compound .

Deuterated Derivatives (e.g., 4-Chloro-6-methyl-2-(methyl-d3)-pyrimidine)

Key Research Findings

Structure-Activity Relationships (SAR)

- Pyrimidin-2-yl vs. Phenyl : The pyrimidin-2-yl group in the target compound enhances hydrogen-bonding and π-stacking interactions compared to phenyl, improving binding to targets like kinase domains .

- Chlorine Position: Mono-chloro substitution at position 4 balances reactivity and stability, whereas dichloro analogs (e.g., 2,4-dichloro-6-phenylpyrimidine) are more reactive but less selective .

Physicochemical Properties

- Lipophilicity : Compounds with aliphatic substituents (e.g., piperidin-4-yl) exhibit higher logP values than those with aromatic groups, affecting membrane permeability .

- Melting Points : Aromatic substituents (e.g., pyrimidin-2-yl) increase melting points due to improved crystal packing, as seen in 4-methyl-6-phenylpyrimidin-2-amine (mp >200°C) .

Data Tables

Table 1. Comparative Physicochemical Properties

生物活性

4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine is a pyrimidine derivative that has garnered interest for its diverse biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a chlorine atom and a methyl group on the pyrimidine ring, contributing to its potential as a pharmacological agent.

- Molecular Formula : C10H8ClN3

- Molecular Weight : 223.64 g/mol

- Structure : The compound features a chlorinated and methylated pyrimidine core with a pyridinyl substituent, which enhances its reactivity and interaction with biological targets.

4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine acts primarily through:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, including dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are crucial for nucleotide synthesis and cell proliferation .

- Receptor Modulation : The compound interacts with several receptors, potentially influencing signaling pathways involved in cell growth and apoptosis.

Anticancer Activity

Research indicates that 4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : In studies, the compound demonstrated IC50 values of approximately 46 nM against human TS, indicating potent inhibitory activity .

Antiviral Properties

The compound also shows promise as an antiviral agent:

- Mechanism : Its structural features allow it to interfere with viral replication processes, making it a candidate for further development against viral pathogens .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound:

- COX Inhibition : It has been noted to inhibit cyclooxygenase enzymes (COX), with reported IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Research Findings and Case Studies

Several studies have explored the biological activity of 4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine:

Q & A

Q. Key Considerations :

- Temperature control (e.g., 298 K for thionyl chloride-mediated reactions ).

- Solvent choice (e.g., CHCl for stability) and purification methods (recrystallization or chromatography) .

How can researchers optimize reaction conditions to address low yields or impurities in the synthesis of this compound?

Advanced Question

Methodological Strategies :

- Catalyst Optimization : Use Pd catalysts (e.g., Pd(PPh)) for efficient cross-coupling, reducing side reactions .

- Base Selection : Potassium carbonate or sodium hydride enhances nucleophilic substitution efficiency .

- Scalable Techniques : Continuous flow reactors improve reproducibility for multi-step syntheses .

Data Contradictions : Conflicting yields may arise from solvent polarity (e.g., DMF vs. THF) or competing side reactions (e.g., over-oxidation). Systematic screening using Design of Experiments (DoE) is recommended .

What analytical techniques are most reliable for characterizing 4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine?

Basic Question

Core Techniques :

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methyl at C6, chloro at C4) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 237.05) .

- X-ray Crystallography : Resolves crystal packing and dihedral angles between pyrimidine rings (e.g., 64.2° tilt observed in analogous structures) .

Table 1 : Comparison of Analytical Data

| Technique | Key Findings | Reference |

|---|---|---|

| H NMR | δ 2.45 (s, 3H, CH), δ 8.75 (d, 2H, pyrimidinyl) | |

| X-ray | Dihedral angle: 64.2° between rings |

How can contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer effects) be systematically analyzed?

Advanced Question

Root Causes :

- Substituent Variability : Minor structural changes (e.g., replacing chloro with fluorophenyl groups) alter target binding .

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC values .

Q. Resolution Strategies :

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC).

- Structure-Activity Relationship (SAR) : Map substituent effects (e.g., chloro groups enhance DNA intercalation ).

What advanced techniques are used to study the compound’s interaction with biological targets?

Advanced Question

Methodologies :

- Molecular Docking : Predict binding modes with enzymes (e.g., dihydrofolate reductase) using software like AutoDock .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., values for kinase inhibitors) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Case Study : Pyrimidine derivatives with chloro and methyl groups show enhanced affinity for ATP-binding pockets due to hydrophobic interactions .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Basic Question

Stability Profile :

Q. Experimental Adjustments :

- Use deuterated solvents for NMR to avoid proton exchange artifacts .

- Conduct kinetic stability assays via HPLC monitoring .

What computational methods are employed to predict the compound’s reactivity and electronic properties?

Advanced Question

Key Approaches :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in aqueous environments .

Table 2 : DFT-Calculated Properties

| Parameter | Value | Reference |

|---|---|---|

| HOMO (eV) | -6.2 | |

| LUMO (eV) | -1.8 |

How can researchers mitigate challenges in scaling up synthesis from lab to pilot-scale?

Advanced Question

Scale-Up Strategies :

- Process Analytical Technology (PAT) : In-line monitoring (e.g., FTIR) ensures reaction consistency .

- Green Chemistry Principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

Case Study : Pilot-scale Pd-catalyzed coupling achieved 65% yield via continuous flow reactors, reducing catalyst loading by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。